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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

Cat. No.: B12399335 Get Quote

Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress

agent in myocardial perfusion imaging (MPI).[1][2][3] It induces coronary vasodilation,

mimicking the effects of exercise.[1][4] The purity of regadenoson is critical for its safety and

efficacy, necessitating robust analytical methods to identify and quantify any process-related

and degradation impurities. This document provides a detailed protocol for the

chromatographic separation of regadenoson from its potential impurities using Reverse-Phase

High-Performance Liquid Chromatography (RP-HPLC), in accordance with ICH guidelines.[4]

[5]

Impurities in regadenoson can originate from the manufacturing process or degradation of the

drug substance over time.[6] Common impurities may include starting materials, by-products,

and degradation products formed under stress conditions such as hydrolysis, oxidation, and

photolysis.[4][7] Forced degradation studies are crucial to identify these potential degradation

products and to develop stability-indicating analytical methods.[7]

Experimental Protocols
This section details the methodologies for the RP-HPLC analysis of regadenoson and its

impurities. Two distinct methods are presented below, derived from validated procedures.

Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling
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This method is designed to separate a broad range of potential impurities of regadenoson.

Sample Preparation:

Prepare a diluent solution of Dimethyl Sulfoxide (DMSO).

Accurately weigh and dissolve the regadenoson sample in the diluent to achieve a final

concentration of approximately 0.4 mg/mL.

For the control solution, dilute the sample solution with water to a concentration of 0.004

mg/mL.

Chromatographic Conditions:

Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size (or equivalent)[4]

Mobile Phase A: 1.0 mL of Methane Sulfonic acid in 1000 mL of water[4]

Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B

0 10

10 20

30 45

45 60

50 10

| 55 | 10 |

Flow Rate: 0.8 mL/min[4]

Column Temperature: 30°C[4]
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Detection Wavelength: 272 nm[4]

Injection Volume: 5 µL[4]

Run Time: 55 minutes[4]

Method 2: Isocratic RP-HPLC for 2-Chloroadenosine Impurity

This method is specifically tailored for the separation and quantification of the process-related

impurity, 2-chloroadenosine.[5]

Sample Preparation:

Prepare the mobile phase as described below to be used as the diluent.

Prepare a standard solution of 2-chloroadenosine in the diluent.

Prepare the regadenoson sample solution in the diluent.

Chromatographic Conditions:

Column: Symmetry C18-3v, 250 x 4.6 mm, 5 µm particle size[5][8]

Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and methanol, with the pH adjusted to 3.2

using 10% v/v orthophosphoric acid.[5][8]

Flow Rate: 1.0 mL/min[5][8]

Column Temperature: Ambient[5][8]

Detection Wavelength: 205 nm[5][8]

Injection Volume: Not specified, typically 10-20 µL.

Data Presentation
The following tables summarize the quantitative data from the validation of the gradient RP-

HPLC method for regadenoson and its impurities.
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Table 1: Chromatographic Parameters and System Suitability

Parameter Acceptance Criteria Result

Tailing Factor ≤ 2.0 Complies

Theoretical Plates ≥ 2000 Complies

Retention Time

(Regadenoson)
Approx. 17.1 min 17.1 min[4]

Resolution between peaks ≥ 1.5 > 1.5[9]

Table 2: Method Validation Summary

Validation Parameter Result

Linearity (Correlation Coefficient, r²) 0.9995[4]

Accuracy (% Recovery) 102.8 - 111.1%[4]

Precision (%RSD) 0.24 - 1.18%[4]

Limit of Detection (LOD) 3.3 - 4.8 ng/mL[4]

Limit of Quantification (LOQ) 10.7 - 14.1 ng/mL[4]

Robustness Within acceptable limits[4]

Table 3: List of Known Regadenoson Impurities
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Impurity Name Source

Deribose Synthesis By-product/Degradation[4]

Dimethyl Amine Synthesis By-product[4]

Regadenoson Acid Degradation[4]

Ethyl Amine Analogue Synthesis By-product[4]

EAC (Ethyl 1-(6-amino-9-((2R,3R,4S,5R)-3,4-

dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-

yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate)

Synthesis By-product[4]

EAS (1-(6-amino-9-((2R,3R,4S,5R)-3,4-

dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-

yl)-9H-purin-2-yl)-N-ethyl-1H-pyrazole-4-

carboxamide)

Synthesis By-product[4]

2-Chloroadenosine Process-Related Impurity[5][10]

Regadenoson Impurity 4 Process-Related Impurity[1]

1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-

yl)-1H-pyrazole-4-carboxylic acid
Process-Related Impurity[1]

1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-

pyrazole-4-carboxamide
Process-Related Impurity[1]

2-(1H-Pyrazol-1-yl)adenosine Process-Related Impurity[1]

2-Hydrazino Adenosine Process-Related Impurity[1]

Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the chromatographic

analysis of regadenoson.
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Experimental Workflow for Regadenoson Impurity Analysis

Sample and Mobile Phase Preparation

HPLC Analysis

Data Acquisition and Processing
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Inject Sample (5 µL)
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(A: Aq. Methane Sulfonic Acid, B: ACN)

HPLC System Setup
(Column, Detector, etc.)

Gradient Elution Program

Data Acquisition
(272 nm, 55 min)

Peak Integration and Identification

Quantification of Impurities

Click to download full resolution via product page

Caption: Workflow for Regadenoson Impurity Analysis.
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Regadenoson Degradation Pathway

Stress Conditions

Degradation Products

Regadenoson

Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic

Regadenoson Acid Other Degradants

Click to download full resolution via product page

Caption: Regadenoson Forced Degradation Pathways.

Conclusion
The described RP-HPLC methods are demonstrated to be specific, precise, accurate, and

robust for the separation and quantification of regadenoson and its related impurities.[4] The

gradient method is particularly suitable for a comprehensive analysis of process-related and

degradation impurities, making it a valuable tool for quality control and stability studies of

regadenoson in both bulk drug and pharmaceutical dosage forms. The provided protocols and

data serve as a comprehensive guide for researchers and analysts in the pharmaceutical

industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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